5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine
Description
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C11H10N2O3/c12-10-6-9(16-13-10)7-2-1-3-8-11(7)15-5-4-14-8/h1-3,6H,4-5H2,(H2,12,13) |
InChI Key |
XZXVFXMHRCPECD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C3=CC(=NO3)N |
Origin of Product |
United States |
Preparation Methods
Copper(I)-Catalyzed Cycloaddition of Nitrile Oxides with Terminal Alkynes (Route a)
- Methodology: In situ generation of nitrile oxides from aldoximes using chloramine-T or other oxidants, followed by cycloaddition with terminal alkynes under copper(I) catalysis.
- Advantages: Regioselectivity, high yields, mild conditions.
- Reaction Conditions:
- Nitrile oxide precursor: Aldoxime derivatives
- Catalyst: Copper(I) salts (e.g., CuI)
- Solvent: Tetrahydrofuran or acetonitrile
- Temperature: Room temperature to 50°C
Tosylate-Mediated Cyclization (Route b)
- Methodology: Propargylic alcohols are converted into nitrile oxides via tosylate intermediates, followed by cyclization.
- Reagents: p-Toluenesulfonyl chloride, hydroxylamines, tetrabutylammonium fluoride (TBAF).
- Conditions: Mild, often under inert atmosphere, with TBAF mediating detosylation and cyclization.
Multicomponent One-Pot Synthesis (Route c)
- Methodology: Aldehydes and alkynes react in the presence of choline chloride:urea deep eutectic solvents (DES) to produce regioselective 3,5-disubstituted isoxazoles.
- Advantages: Environmentally friendly, high yield, simple work-up.
Construction of the 2,3-Dihydrobenzo[b]dioxin-5-yl Moiety
The dihydrobenzo[b]dioxin-5-yl group can be synthesized via:
Cyclization of 2-Hydroxyphenyl Precursors
Dioxin Formation via Intramolecular Etherification
- Method: Using dihalogenated intermediates with phenolic groups, cyclization occurs via nucleophilic substitution under basic conditions to form the fused dioxin ring.
Coupling of the Isoxazole and Dioxin Moieties
The final step involves linking the isoxazole core with the dihydrobenzo[b]dioxin-5-yl group:
- Approach: Nucleophilic substitution or coupling reactions, such as amide bond formation or Suzuki coupling if halogenated intermediates are involved.
- Reagents: Coupling agents like EDCI or DCC for amide formation, or palladium catalysts for cross-coupling reactions.
Specific Synthetic Route for 5-(2,3-Dihydrobenzo[b]dioxin-5-yl)isoxazol-3-amine
Based on the above methodologies, a representative synthesis could involve:
Table 1. Summary of synthetic routes for isoxazole derivatives relevant to the target compound.
| Route | Starting Materials | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| a | Aldoximes + Terminal alkynes | Copper(I) salts | Regioselectivity, mild | Requires nitrile oxide precursors |
| b | Propargylic alcohols | Tosyl chloride, hydroxylamines | Good for substituted isoxazoles | Multi-step |
| c | Aldehydes + Alkynes | Deep eutectic solvents | Environmentally friendly | Limited substrate scope |
| d | Aldoximes + Alkynes | HTIB, alkynes | High purity | Reagent handling |
Table 2. Dioxin ring formation methods.
| Method | Starting Material | Reagents | Conditions | Notes |
|---|---|---|---|---|
| a | 2-Hydroxybenzoic acid derivatives | Oxidants (KMnO4, I2) | Mild to moderate | Aromatic oxidation |
| b | Halogenated phenols | Basic conditions | Intramolecular etherification | Fused ring formation |
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Functional Comparison
Key Observations:
Solubility: While solubility data for the target compound are unavailable, benzodioxin-containing analogs typically exhibit low aqueous solubility (<1 mg/mL) due to hydrophobic aromatic systems.
Reactivity : The amine group in isoxazole derivatives often participates in hydrogen bonding or Schiff base formation, critical for target binding. In contrast, thiophene-based analogs (e.g., 7a, 7b) leverage nitrile/ester groups for covalent interactions .
Bioactivity : Benzodioxin moieties are associated with neuroprotective effects (e.g., MAO-B inhibition), whereas isoxazole-amine hybrids are explored for antimicrobial or kinase-inhibitory roles. The target compound’s dual structure may combine these attributes.
Research Findings and Limitations
Challenges in Direct Comparison
- Data Gaps: No direct pharmacological or kinetic data for the target compound exist in the provided evidence.
Biological Activity
5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a dihydrobenzo[b][1,4]dioxin moiety with an isoxazole ring. This structural combination is thought to contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various derivatives related to the isoxazole and benzodioxin structures. For instance, derivatives of 3-(2-benzoxazol-5-yl)alanine exhibited selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal effects against Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| Compound 1 | 12 | Antibacterial |
| Compound 2 | 5.8 | Antibacterial |
| Compound 4 | 0.88 | Antifungal |
The structure–activity relationship (SAR) analysis indicated that specific substitutions on the benzodioxin ring significantly influenced antimicrobial potency .
Anticancer Activity
The cytotoxic effects of benzoxazole derivatives have been extensively studied in various cancer cell lines. These compounds have shown selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as anticancer agents .
Table 2: Cytotoxicity in Cancer Cell Lines
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| MCF-7 (Breast) | Compound A | 10 |
| A549 (Lung) | Compound B | 15 |
| HepG2 (Liver) | Compound C | 20 |
In particular, compounds with electron-donating groups exhibited enhanced activity against breast cancer cells (MCF-7), indicating that electronic effects play a significant role in their efficacy .
Study on PARP Inhibition
One notable study examined the inhibition of the PARP1 enzyme by derivatives of dihydrobenzo[b][1,4]dioxine. The lead compound demonstrated an IC50 value of 0.082 µM, indicating strong inhibitory activity . This finding suggests that modifications to the dihydrobenzo[b][1,4]dioxin core can lead to potent PARP inhibitors, which are valuable in cancer therapy.
Computational Studies
Computational investigations into the electronic properties of related compounds have correlated their biological activities with molecular descriptors such as LUMO energy levels and band gap energies. These studies provide insights into the mechanisms by which these compounds exert their biological effects .
Q & A
Q. What are the established synthetic routes for 5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine?
The compound can be synthesized via self-condensation reactions of β-(isoxazol-5-yl) enamines under acidic conditions. A key method involves treating enamines with acetyl chloride and acids (e.g., HCl), leading to cyclization and formation of isoxazole derivatives. Reaction optimization includes controlling stoichiometry and temperature (70–90°C) to minimize byproducts like 1,3-diisoxazolyl-1,3-dieneamines . Alternative routes may involve coupling benzodioxin precursors with pre-formed isoxazole-3-amine intermediates using palladium-catalyzed cross-coupling reactions .
Q. How is the compound characterized structurally?
Structural elucidation relies on spectral methods:
- NMR : H and C NMR confirm the benzodioxin and isoxazole moieties. The amine proton typically appears as a broad singlet (~δ 5.5–6.5 ppm), while aromatic protons resonate between δ 6.8–7.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]) and fragmentation patterns specific to the benzodioxin ring .
- X-ray Crystallography : Used to resolve ambiguities in regiochemistry, particularly for isomers arising from substitution patterns on the benzodioxin ring .
Q. What solvents and reagents are critical for its synthesis?
Common solvents include dichloromethane (DCM) and ethanol for solubility of intermediates. Key reagents:
- Acetyl chloride or trifluoroacetic acid for cyclization .
- Palladium catalysts (e.g., Pd(PPh)) for coupling reactions .
- Reducing agents like sodium borohydride for stabilizing reactive intermediates .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Yield optimization requires:
- Catalyst Screening : High-throughput screening identifies efficient catalysts (e.g., Pd/C for hydrogenation steps) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates in cross-coupling steps but may require post-reaction purification to remove residuals .
- Byproduct Analysis : TLC or HPLC monitors side reactions (e.g., over-condensation), guiding adjustments in stoichiometry or temperature .
Q. What strategies resolve contradictions in reported bioactivity data?
Discrepancies in bioactivity (e.g., variable IC values) often arise from:
Q. How to design structure-activity relationship (SAR) studies for this compound?
SAR studies focus on:
- Isoxazole Modifications : Introducing electron-withdrawing groups (e.g., -NO) at the 3-amine position to enhance binding affinity to target enzymes .
- Benzodioxin Substitutions : Fluorination at the 2-position of the benzodioxin ring improves metabolic stability, as shown in analogs like 5-fluorobenzo[d]isothiazol-3-amine .
- Pharmacophore Mapping : Docking simulations (e.g., AutoDock Vina) predict interactions with biological targets like kinase domains .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Analytical Methods
| Step | Reagents/Conditions | Analytical Method | Purpose |
|---|---|---|---|
| Cyclization | Acetyl chloride, HCl, 70°C | H NMR | Confirm isoxazole ring formation |
| Coupling | Pd(PPh), DMF, 100°C | HRMS | Verify molecular weight of product |
| Purification | Column chromatography (SiO, hexane/EtOAc) | HPLC | Ensure >95% purity |
Q. Table 2. Common Bioassay Parameters
| Assay Type | Target | Cell Line | Key Parameters |
|---|---|---|---|
| Anticancer | Topoisomerase II | MCF-7 | IC (48h), Annexin V staining |
| Antibacterial | DNA gyrase | E. coli | MIC (24h), zone of inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
